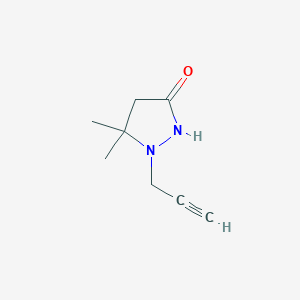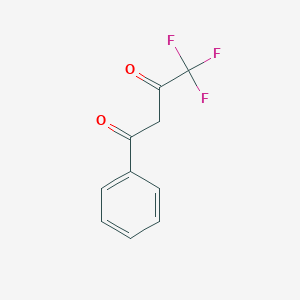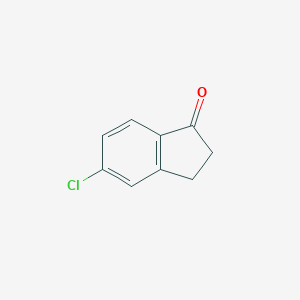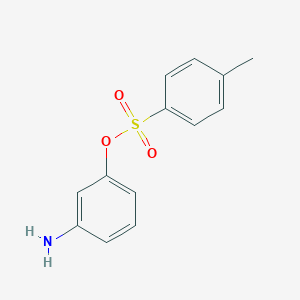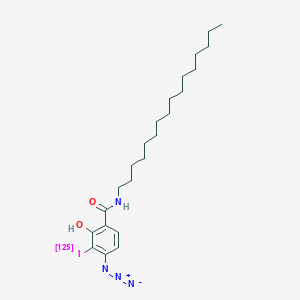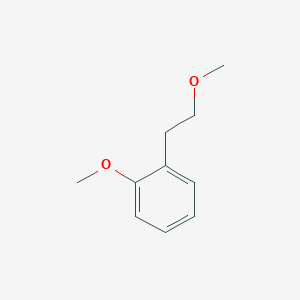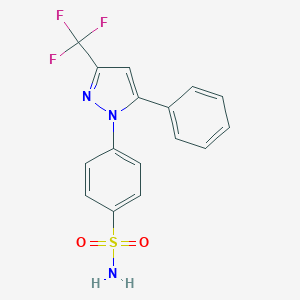![molecular formula C8H5NO2 B154197 1H-Pyrano[4,3-C]pyridin-1-one CAS No. 134407-94-6](/img/structure/B154197.png)
1H-Pyrano[4,3-C]pyridin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrano[4,3-C]pyridin-1-one is a heterocyclic compound that features a fused pyridine and pyran ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H-Pyrano[4,3-C]pyridin-1-one can be synthesized through various methods. One common approach involves the reaction of 3-cyano-6-hydroxy-4-methyl-pyridin-2(1H)-one with aromatic aldehydes and malononitrile in the presence of triethylamine as a catalyst in ethanol under reflux conditions . This one-pot, three-component reaction yields highly functionalized derivatives of pyrano[4,3-C]pyridin-1-one with high efficiency and low reaction times.
Industrial Production Methods: Industrial production methods for pyrano[4,3-C]pyridin-1-one typically involve similar multi-component reactions, optimized for large-scale synthesis. These methods focus on maximizing yield, reducing reaction times, and using non-toxic and inexpensive catalysts and solvents .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Pyrano[4,3-C]pyridin-1-one undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve nucleophilic substitution using reagents like aromatic aldehydes and malononitrile.
Common Reagents and Conditions:
Oxidation: Activated manganese dioxide in toluene.
Reduction: Sodium borohydride in ethanol.
Substitution: Aromatic aldehydes and malononitrile in the presence of triethylamine in ethanol under reflux conditions.
Major Products: The major products formed from these reactions include various functionalized derivatives of pyrano[4,3-C]pyridin-1-one, such as 2-amino-4-aryl-7,8-dihydro-5-methyl-4H-pyrano[2,3-b]pyridin-7-one-3,6-dicarbonitrile derivatives .
Wissenschaftliche Forschungsanwendungen
1H-Pyrano[4,3-C]pyridin-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: this compound derivatives have shown potential as antimicrobial, antiviral, and anticancer agents.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of pyrano[4,3-C]pyridin-1-one involves its interaction with various molecular targets and pathways. For example, certain derivatives of this compound have been shown to inhibit enzymes involved in DNA repair, leading to the accumulation of DNA damage and cell death in cancer cells . The specific molecular targets and pathways can vary depending on the functional groups present on the pyrano[4,3-C]pyridin-1-one scaffold.
Vergleich Mit ähnlichen Verbindungen
Pyrano[3,4-C]pyridine: Another fused pyridine and pyran ring system with similar biological activities.
Pyrano[2,3-D]pyrimidine: A compound with a fused pyrimidine and pyran ring system, known for its antitumor activity.
Pyrazolo[3,4-B]pyridine: A fused pyrazole and pyridine ring system with significant biomedical applications.
Uniqueness: 1H-Pyrano[4,3-C]pyridin-1-one is unique due to its specific ring fusion pattern and the resulting electronic and steric properties. These properties make it a versatile scaffold for the development of new pharmacologically active compounds .
Eigenschaften
CAS-Nummer |
134407-94-6 |
|---|---|
Molekularformel |
C8H5NO2 |
Molekulargewicht |
147.13 g/mol |
IUPAC-Name |
pyrano[4,3-c]pyridin-1-one |
InChI |
InChI=1S/C8H5NO2/c10-8-7-1-3-9-5-6(7)2-4-11-8/h1-5H |
InChI-Schlüssel |
OJSPFIHFNRQMML-UHFFFAOYSA-N |
SMILES |
C1=CN=CC2=C1C(=O)OC=C2 |
Kanonische SMILES |
C1=CN=CC2=C1C(=O)OC=C2 |
Synonyme |
1H-Pyrano[4,3-c]pyridin-1-one(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



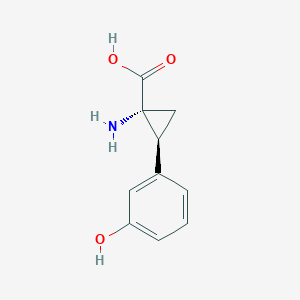
![3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole](/img/structure/B154123.png)
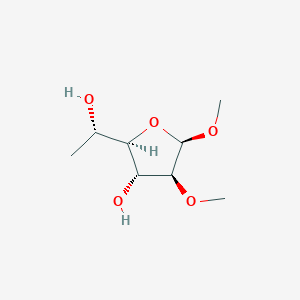
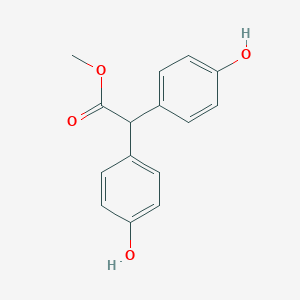
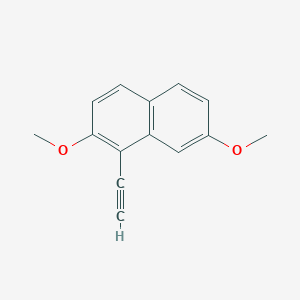
![17-Acetyl-10,13-dimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B154129.png)
